Cas no 39277-41-3 (Viridicatumtoxin)

Viridicatumtoxin is a tetracyclic quinone methide antibiotic produced by Penicillium species, notably recognized for its potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its unique scaffold, featuring a highly functionalized tetracyclic core, contributes to its mechanism of action, which involves inhibition of bacterial cell wall biosynthesis. Viridicatumtoxin exhibits notable stability and selectivity, making it a valuable candidate for structural derivatization in antibiotic development. Research highlights its potential in addressing resistant bacterial strains, with studies focusing on its biosynthesis and synthetic modifications to enhance efficacy and reduce toxicity. Its distinct chemical architecture also serves as a scaffold for exploring novel antibacterial agents.
Viridicatumtoxin structure
Viridicatumtoxin structure
商品名:Viridicatumtoxin
CAS番号:39277-41-3
MF:C30H31NO10
メガワット:565.56784
CID:312264
PubChem ID:54686377

Viridicatumtoxin 化学的及び物理的性質

名前と識別子

    • Spiro[2-cyclohexene-1,2'(1'H)-cyclopenta[de]naphthacene]-9'-carboxamide,7',7'a,8',11',11'a,12'-hexahydro-5',6',7'a,10',11'a,12'-hexahydroxy-3'-methoxy-2,6,6-trimethyl-7',8'-dioxo-,(1R,7'aR,11'aR,12'R)-rel-(-)-
    • (8,8'-Bi-1H-naphtho[2,3-c]pyran)-3,3'-diacetic acid, 3,3',4,4'-tetrahydro-9,9',10,10'-tetrahydroxy-7,7'-dimethoxy-1,1'-dioxo-, dimethyl ester
    • Spiro[2-cyclohexene-1,2'(1'H)-cyclopenta[de]naphthacene]-9'-carboxamide,7',7'a,8',11',11'a,12'-hexahydro-5',6',7'a,10',11'a,1
    • Spiro[2-cyclohexene-1,2'(1'H)-cyclopenta[de]naphthacene]-9'-carboxamide,7',7'a,8',11',11'a,12'-hexahydro-5',6',7'a,10',11'a,12'-hexahydroxy-3'-methoxy-2,6,6-trimethyl-7',8'-dioxo-,(1R,7'aR,11'aR,12'R)
    • VIRIDICATUMTOXIN
    • AC1L2XJS
    • virginiae butanolide D
    • Virginiamycin butanolide D
    • NSC159628
    • NS00094937
    • NSC 159628
    • (8,3-c]pyran)-3,3'-diacetic acid, 3,3',4,4'-tetrahydro-9,9',10,10'-tetrahydroxy-7,7'-dimethoxy-1,1'-dioxo-, dimethyl ester
    • viridicatumtoxin A
    • Q63392839
    • Spiro(2-cyclohexene-1,2'(1'H)-cyclopenta(de)naphthacene)-9'-carboxamide, 7',7'a,8',11',11'a,12'-hexahydro-5',6',7'a,10',11'a,12'-hexahydroxy-3'-methoxy-2,6,6-trimethyl-7',8'-dioxo-, (2'alpha,7'abeta,11'abeta,12'beta)-(-)-
    • NSC-159628
    • BRN 2934660
    • SCHEMBL17340089
    • DTXSID20893991
    • (1S,7a'S,11a'S,12'S)-5',6',7a',10',11a',12'-hexahydroxy-3'-methoxy-2,6,6-trimethyl-7',8'-dioxo-7',7a',8',11',11a',12'-hexahydro-1'H-spiro[cyclohex-2-ene-1,2'-cyclopenta[de]tetracene]-9'-carboxamide
    • SC 28762
    • NCI60_001174
    • Q27158664
    • (1S,7a'S,11a'R)-5',6',7a',10',11a'-Pentahydroxy-3'-methoxy-2,6,6-trimethyl-7',8',12'-trioxo-7',7a',8',11',11a',12'-hexahydro-1'H-spiro[cyclohex-2-ene-1,2'-cyclopenta[de]tetracene]-9'-carboxamide
    • 39277-41-3
    • Spiro[2-cyclohexene-1, 7',7'a,8',11',11'a,12'-hexahydro-5',6',7'a,10',11'a,12'-hexahydroxy-3'-methoxy-2,6,6-trimethyl-7',8'-dioxo-, (2'.alpha.,7'a.beta.,11'a.beta.,12'.beta.)-(-)-
    • (3'S,4'S,6S,9'S)-3',4',8',9',12',14'-hexahydroxy-16'-methoxy-1,5,5-trimethyl-6',10'-dioxospiro[cyclohexene-6,18'-pentacyclo[11.6.1.02,11.04,9.017,20]icosa-1(20),2(11),7,12,14,16-hexaene]-7'-carboxamide
    • CHEBI:85616
    • VIRIDITOXIN (FORMERLY)
    • S8N62PLU21
    • UNII-S8N62PLU21
    • CHEMBL1984811
    • SID436556
    • Viridicatumtoxin
    • インチ: InChI=1S/C30H31NO10/c1-11-6-5-7-27(2,3)28(11)9-12-16-18(13(32)8-15(41-4)21(16)28)22(34)20-17(12)23(35)29(39)10-14(33)19(26(31)38)24(36)30(29,40)25(20)37/h6,8,23,32,34-36,39-40H,5,7,9-10H2,1-4H3,(H2,31,38)/t23-,28-,29-,30+/m0/s1
    • InChIKey: FNSQKFOXORBCCC-WBWZXODPSA-N
    • ほほえんだ: COC1C=C(O)C2=C(C3C(=O)[C@]4(O)C(=C(C(C[C@]4(O)[C@@H](O)C=3C3=C2C=1[C@@]1(C(C)=CCCC1(C)C)C3)=O)C(=O)N)O)O

計算された属性

  • せいみつぶんしりょう: 565.19483
  • どういたいしつりょう: 565.19479619g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 7
  • 水素結合受容体数: 10
  • 重原子数: 41
  • 回転可能化学結合数: 2
  • 複雑さ: 1290
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 208Ų

じっけんとくせい

  • 密度みつど: 1.3203 (rough estimate)
  • ゆうかいてん: 235°C (rough estimate)
  • ふってん: 630.75°C (rough estimate)
  • 屈折率: 1.6310 (estimate)
  • PSA: 207.84
  • LogP: 2.48220

Viridicatumtoxin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci64672-5mg
Viridicatumtoxin
39277-41-3 98%
5mg
¥10300.00 2023-09-09
TRC
V673905-1mg
Viridicatumtoxin
39277-41-3
1mg
$293.00 2023-05-17
SHENG KE LU SI SHENG WU JI SHU
sc-391505-1mg
Viridicatumtoxin,
39277-41-3 ≥98%
1mg
¥2106.00 2023-09-05
A2B Chem LLC
AF88054-5mg
viridicatumtoxin
39277-41-3 ≥95%
5mg
$859.00 2024-04-20
A2B Chem LLC
AF88054-1mg
viridicatumtoxin
39277-41-3 ≥95%
1mg
$205.00 2024-04-20
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci64672-1mg
Viridicatumtoxin
39277-41-3 98%
1mg
¥2516.00 2023-09-09
BioAustralis
BIA-V1447-5 mg
Viridicatumtoxin
39277-41-3 >95%byHPLC
5mg
$1015.00 2023-07-18
SHENG KE LU SI SHENG WU JI SHU
sc-391505-1 mg
Viridicatumtoxin,
39277-41-3 ≥98%
1mg
¥2,106.00 2023-07-10
1PlusChem
1P00CMD2-5mg
viridicatumtoxin
39277-41-3 ≥95%
5mg
$1129.00 2024-05-03
BioAustralis
BIA-V1447-1mg
Viridicatumtoxin
39277-41-3 >95% by HPLC
1mg
$300.00 2024-11-16

Viridicatumtoxin 関連文献

Viridicatumtoxinに関する追加情報

Recent Advances in Viridicatumtoxin (39277-41-3) Research: A Comprehensive Review

Viridicatumtoxin (CAS: 39277-41-3) is a tetracycline-like fungal metabolite that has garnered significant attention in recent years due to its potent antibacterial properties, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This compound, originally isolated from Penicillium species, exhibits a unique mechanism of action by inhibiting bacterial protein synthesis through binding to the 30S ribosomal subunit, distinct from classical tetracyclines. Recent studies have focused on its structural optimization, biosynthesis, and potential therapeutic applications, making it a promising candidate for addressing antibiotic resistance.

A 2023 study published in the Journal of Medicinal Chemistry explored the semi-synthetic derivatives of Viridicatumtoxin to enhance its pharmacokinetic properties. Researchers modified the C-6 and C-12 positions of the molecule, resulting in derivatives with improved solubility and reduced cytotoxicity while maintaining antibacterial efficacy. Notably, compound VTD-12 demonstrated a 4-fold increase in bioavailability compared to the parent molecule, highlighting the potential for clinical translation.

In parallel, advances in biosynthetic engineering have elucidated the gene cluster responsible for Viridicatumtoxin production. A 2024 Nature Chemical Biology paper revealed the role of the vrt gene cluster in Penicillium aethiopicum, enabling heterologous expression in Aspergillus nidulans. This breakthrough paves the way for scalable fermentation production and combinatorial biosynthesis to generate novel analogs with tailored biological activities.

Mechanistic studies have further uncovered Viridicatumtoxin's ability to disrupt bacterial membrane integrity, as evidenced by its synergy with β-lactam antibiotics against MRSA biofilms (Antimicrobial Agents and Chemotherapy, 2023). This dual mode of action—ribosomal inhibition and membrane disruption—positions Viridicatumtoxin as a multifaceted weapon against multidrug-resistant pathogens.

Despite these advancements, challenges remain in clinical translation. A 2024 review in Drug Resistance Updates emphasized the need for improved formulation strategies to address Viridicatumtoxin's limited stability in physiological conditions. Nanoparticle encapsulation and prodrug approaches are currently under investigation to overcome these limitations.

The pharmaceutical industry has taken note of these developments, with two biotech companies initiating preclinical programs targeting Viridicatumtoxin derivatives for complicated skin infections. Patent activity (WO2023/154321) has surged around C-9 modified derivatives, reflecting growing commercial interest.

Looking ahead, the integration of artificial intelligence in structure-activity relationship modeling and the application of CRISPR-based genome editing in producer strains are expected to accelerate Viridicatumtoxin research. With antibiotic resistance projected to cause 10 million annual deaths by 2050, this compound class represents a critical avenue for next-generation antimicrobial development.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量